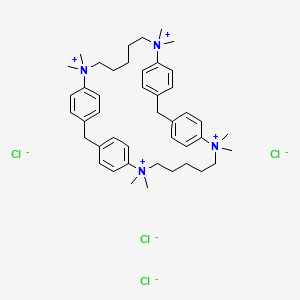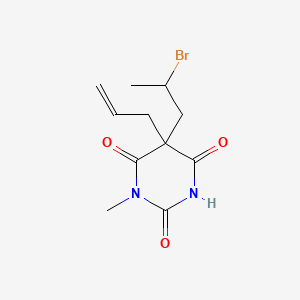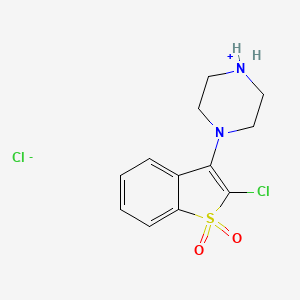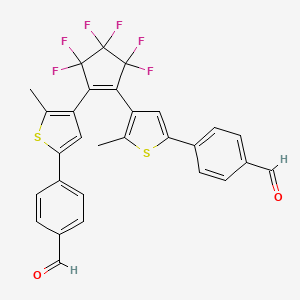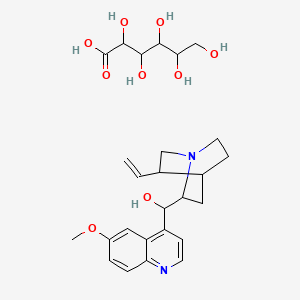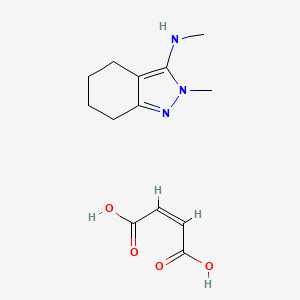
Tetrydamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrydamine maleate is a member of the indazol class of non-steroidal anti-inflammatory drugs. It is known for its analgesic and anti-inflammatory properties. This compound has been used in the treatment of various inflammatory conditions, including vulvovaginitis, symptomatic bacterial vaginosis, and cervicitis .
Vorbereitungsmethoden
The synthesis of tetrydamine maleate involves several steps, typically starting with the preparation of the indazol core structure. The synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Tetrydamine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetrydamine maleate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of indazol derivatives. In biology and medicine, it is used for its anti-inflammatory and analgesic properties. It has been shown to reduce or eliminate inflammation symptoms such as burning and leucorrhea. In industry, this compound is used in the formulation of various pharmaceutical products .
Wirkmechanismus
The mechanism of action of tetrydamine maleate involves its interaction with specific molecular targets and pathways. As a non-steroidal anti-inflammatory drug, it likely inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Tetrydamine maleate can be compared with other non-steroidal anti-inflammatory drugs, such as ibuprofen and naproxen. While all these compounds share similar anti-inflammatory and analgesic properties, this compound is unique due to its specific chemical structure and its effectiveness in treating certain inflammatory conditions. Similar compounds include other indazol derivatives and non-steroidal anti-inflammatory drugs .
Eigenschaften
CAS-Nummer |
22911-97-3 |
|---|---|
Molekularformel |
C13H19N3O4 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
WBQNUTJPYOXRCC-BTJKTKAUSA-N |
Isomerische SMILES |
CNC1=C2CCCCC2=NN1C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
22911-97-3 |
Löslichkeit |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



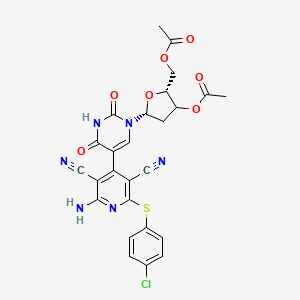
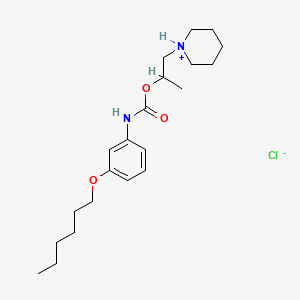
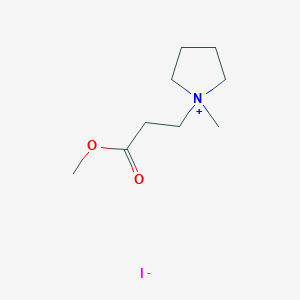
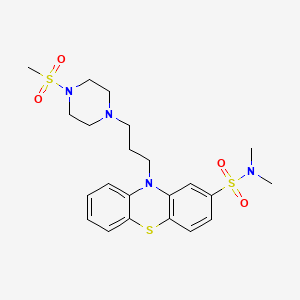
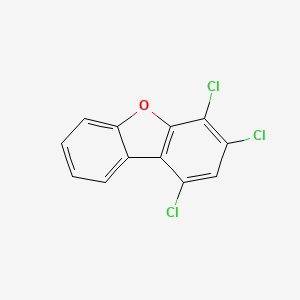
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)

